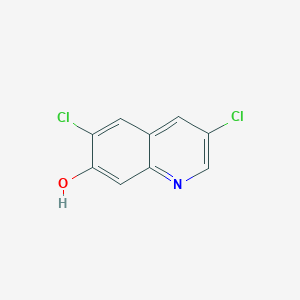
3,6-dichloro-7-Quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-7-Quinolinol is a halogenated derivative of quinolinol, a compound known for its diverse biological activities. This compound is characterized by the presence of chlorine atoms at the 3rd and 6th positions of the quinolinol ring, which significantly influences its chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,6-Dichloro-7-Quinolinol can be synthesized through direct halogenation of 8-nitroquinoline using N-halosuccinimide in acetic acid. Alternatively, it can be prepared by halogenation of the corresponding 6-halo-8-nitroquinoline, which is synthesized via a Skraup reaction . The nitro group is then reduced to an amino group, and the amine is hydrolyzed to the phenol in 70% sulfuric acid at 220°C .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dichloro-7-Quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinolinol derivatives.
Aplicaciones Científicas De Investigación
3,6-Dichloro-7-Quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Exhibits antifungal and antibacterial properties, making it useful in microbiological studies.
Medicine: Investigated for its potential anticancer activities and as a component in drug formulations.
Industry: Employed in the development of fungicides and other agrochemical products.
Mecanismo De Acción
The mechanism of action of 3,6-Dichloro-7-Quinolinol involves its ability to chelate metal ions, which are critical enzyme cofactors. This chelation disrupts the function of metalloenzymes, leading to antimicrobial and anticancer effects . The compound also induces oxidative stress in cells, contributing to its cytotoxic properties .
Comparación Con Compuestos Similares
3,6-Dibromo-7-Quinolinol: Similar in structure but with bromine atoms instead of chlorine.
5,7-Dichloro-8-Quinolinol: Another halogenated quinolinol with chlorine atoms at different positions.
Uniqueness: 3,6-Dichloro-7-Quinolinol is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to other halogenated quinolinols .
Propiedades
Fórmula molecular |
C9H5Cl2NO |
|---|---|
Peso molecular |
214.04 g/mol |
Nombre IUPAC |
3,6-dichloroquinolin-7-ol |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-5-2-7(11)9(13)3-8(5)12-4-6/h1-4,13H |
Clave InChI |
DQEXTBRLCYMSME-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=CC2=NC=C1Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















